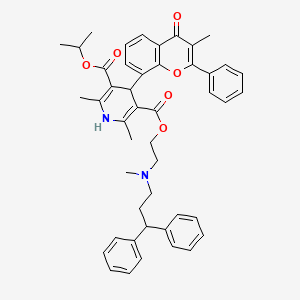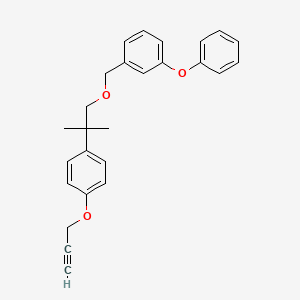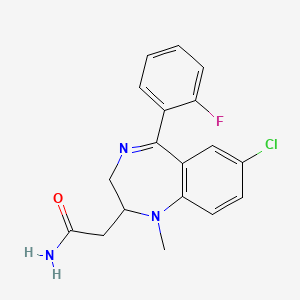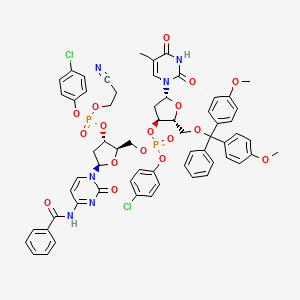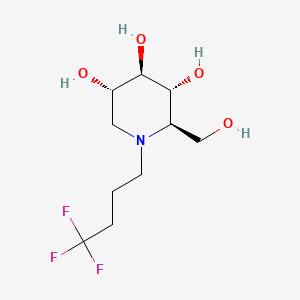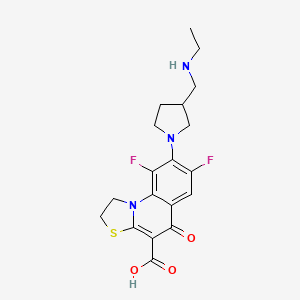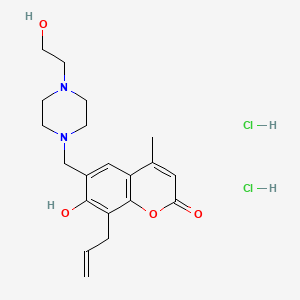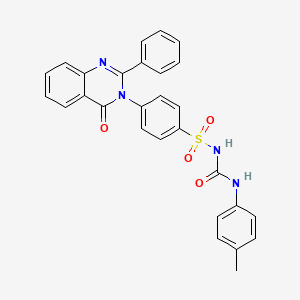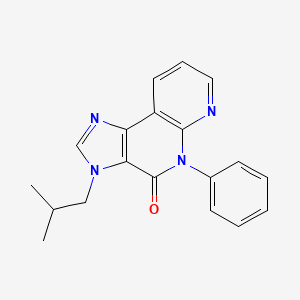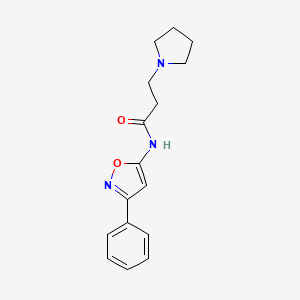
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide typically involves multiple steps. One common method includes the reaction of 3-phenyl-5-hydroxymethylisoxazole with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature. This is followed by the addition of sodium azide in N,N-dimethylformamide at 55°C. Finally, the product is treated with ammonium chloride and zinc in ethanol and water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially altering the isoxazole ring.
Substitution: Substituted derivatives with various functional groups attached to the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Wirkmechanismus
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. The compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), leading to muscle relaxation and anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its selective muscle relaxant and anticonvulsant activities.
Alpha-Methyl-N-(3-phenyl-5-isoxazolyl)-1-piperidinepropanamide: Contains similar structural features and exhibits comparable biological activities.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-1-pyrrolidinepropanamide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to modulate neurotransmitter activity makes it a valuable compound for research in neuropharmacology.
Eigenschaften
CAS-Nummer |
86683-49-0 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C16H19N3O2/c20-15(8-11-19-9-4-5-10-19)17-16-12-14(18-21-16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,17,20) |
InChI-Schlüssel |
DQPHFLVHTJFYAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCC(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


